4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane

ortho-lithiation regioselectivity acetophenone ketal

4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane (CAS 3418-18-6) is a 2,4-disubstituted 1,3-dioxolane ketal bearing a 4-chlorophenyl group at the 2-position, a methyl group at the 2-position, and a reactive chloromethyl substituent at the 4-position of the dioxolane ring. With a molecular formula of C₁₁H₁₂Cl₂O₂ and a molecular weight of 247.12 g/mol, this compound serves primarily as a versatile synthetic intermediate.

Molecular Formula C11H12Cl2O2
Molecular Weight 247.11 g/mol
CAS No. 3418-18-6
Cat. No. B12803691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane
CAS3418-18-6
Molecular FormulaC11H12Cl2O2
Molecular Weight247.11 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)CCl)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H12Cl2O2/c1-11(14-7-10(6-12)15-11)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3
InChIKeyVPUGDBJUIQBLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane (CAS 3418-18-6): A Chloromethyl-Functionalized Dioxolane Ketal for Synthetic Intermediate Procurement


4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane (CAS 3418-18-6) is a 2,4-disubstituted 1,3-dioxolane ketal bearing a 4-chlorophenyl group at the 2-position, a methyl group at the 2-position, and a reactive chloromethyl substituent at the 4-position of the dioxolane ring. With a molecular formula of C₁₁H₁₂Cl₂O₂ and a molecular weight of 247.12 g/mol, this compound serves primarily as a versatile synthetic intermediate . Its structural architecture—combining a masked carbonyl (ketal) with an electrophilic chloromethyl handle—enables sequential functionalization strategies that are inaccessible to simpler dioxolane analogs. The compound is a member of the broader class of 2-aryl-2-methyl-1,3-dioxolanes, which have established utility as precursors to adrenoceptor blockers, antifungal azoles, and ortho-functionalized acetophenone derivatives [1].

Reactive Handle

Electrophilic chloromethyl group enables nucleophilic displacement without ketal deprotection

Directing Group

4-Chlorophenyl substitution controls ortho-lithiation regiochemistry on the aryl ring

Masked Carbonyl

Ketal protection supports sequential functionalization strategies for multi-step synthesis

Why 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane Cannot Be Simply Replaced by In-Class Dioxolane Analogs


Structurally related 1,3-dioxolane ketals—including the non-chlorinated 2-methyl-2-phenyl-1,3-dioxolane (CAS 3674-77-9), the 4-unsubstituted 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane (CAS 36881-02-4), and the phenyl-only 4-chloromethyl variant (CAS 66089-98-3)—are often considered interchangeable building blocks. However, this assumption is demonstrably false. The simultaneous presence of the 4-chlorophenyl substituent on the ketal carbon and the 4-chloromethyl group on the dioxolane ring imparts a unique combination of electronic properties, steric profile, and orthogonal reactivity that no single close analog replicates. The 4-chlorophenyl group modulates the electron density at the ketal center, influencing both the regioselectivity of ortho-lithiation reactions and the hydrolytic stability of the ketal [1]. The 4-chloromethyl group provides a primary alkylation handle that enables nucleophilic displacement chemistry independent of ketal deprotection . Substituting the 4-chlorophenyl for a phenyl group alters lithiation regiochemistry and temperature requirements; removing the 4-chloromethyl group eliminates an entire reaction manifold. These differences translate directly into divergent synthetic outcomes—differences in yield, regioselectivity, and the types of downstream products accessible—making generic substitution a source of irreproducibility in multi-step syntheses [2].

Risk 1
4-Unsubstituted or hydroxymethyl analogs

Lack the chloromethyl handle; alkylation-dependent functionalization pathways may be unavailable

Risk 2
Aryl substitution variants

3-Chlorophenyl or phenyl-only analogs may alter lithiation temperature requirements and regiochemical outcome

Risk 3
Generic dioxolane building blocks

Absence of the 4-chlorophenyl-2-methyl-4-chloromethyl pattern may shift electronic and steric profiles; SAR context may not transfer

Quantitative Differentiation Evidence for 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane Relative to Closest Analogs


Ortho-Lithiation Temperature Differential: 4-Chlorophenyl vs. 3-Chlorophenyl Ketal Directing Group Regiochemistry

In the 2-(chloroaryl)-2-methyl-1,3-dioxolane series, the position of the chlorine substituent on the aryl ring dictates both the lithiation temperature and the regiochemical outcome. The 4-chlorophenyl-substituted ketal 2a (the direct synthetic precursor to the target compound via chloromethylation) undergoes clean ortho-lithiation with butyllithium in THF at 0 °C, directing metalation exclusively ortho to the ketal group on the chlorinated ring [1]. In sharp contrast, the 3-chlorophenyl analogs 2b and 2c require a much lower temperature of −78 °C to achieve lithiation, and metalation occurs at the position between the two directing groups (ketal and chlorine) rather than ortho to the ketal alone [1]. This 78 °C difference in operational temperature and the divergent regiochemical outcome mean that the 4-chlorophenyl ketal scaffold enables lithiation under substantially milder, more practical conditions while delivering a single regioisomer.

Ortho-Lithiation Temperature
Head-to-head
4-Chlorophenyl ketal: lithiation at 0 °C, single regioisomer. 3-Chlorophenyl analogs: lithiation at −78 °C, alternative regioisomer. ΔT ≈ 78 °C.
Supports milder lithiation conditions and predictable single-regioisomer outcome
BuLi/THF; 2-(chloroaryl)-2-methyl-1,3-dioxolane series
ortho-lithiation regioselectivity acetophenone ketal directed metalation

Microwave-Accelerated Ketalization: 12-Fold Rate Enhancement for the 4-Chlorophenyl Substrate vs. Conventional Thermal Heating

In the synthesis of 2-methyl-2-aryl-1,3-dioxolanes via heterocyclization of aryl methyl ketones with ethylene glycol, Vershinin et al. (2011) demonstrated that microwave heating accelerates the formation of 2-methyl-2-(4-chlorophenyl)-1,3-dioxolane by a factor of 12 compared to conventional thermal heating, with yields reaching 95% [1]. This microwave protocol was optimized specifically for the 4-chlorophenyl and phenyl substrates. Subsequent bromination of the 4-chlorophenyl dioxolane with molecular bromine proceeds selectively at the 2-methyl group to give the 2-bromomethyl derivative in 96% yield, compared to 98% for the phenyl analog—a marginal 2% difference that confirms the 4-chlorophenyl substrate does not compromise the efficiency of the subsequent functionalization step [1].

Microwave Ketalization Rate
Head-to-head
12× rate enhancement vs. thermal; 95% yield
Reported process intensification context for ketalization step
Bromination yield: 96% (4-Cl) vs. 98% (phenyl); ΔYield = 2%
microwave-assisted synthesis ketalization reaction kinetics adrenoceptor blocker precursor

Electronic Modulation by 4-Chlorophenyl Substitution: Boiling Point Elevation Relative to Phenyl-Only Analog

Comparative analysis of computed and experimental physicochemical data reveals that the 4-chlorophenyl substituent in the target compound (CAS 3418-18-6) significantly elevates the boiling point relative to the phenyl-only analog 4-(chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane (CAS 66089-98-3). The target compound has a boiling point of 325.6 °C at 760 mmHg versus 298.6 °C for the phenyl analog—a difference of 27 °C . This boiling point elevation reflects the increased molecular weight (247.12 vs. 212.67 g/mol) and enhanced polarizability imparted by the 4-chloro substituent. The higher boiling point provides a wider liquid-phase operational window and may simplify separation from lower-boiling reaction components during distillation-based purification.

Boiling Point Elevation
Cross-study
325.6 °C (4-Cl-phenyl) vs. 298.6 °C (phenyl analog). ΔBP = +27.0 °C at 760 mmHg.
Wider liquid-phase operational window; may simplify distillation-based separation
ΔDensity = +0.105 g/cm³; data to verify with experimental measurement
physicochemical properties boiling point density purification

Chloromethyl Group Confers Antimicrobial Activity Absent in Hydroxymethyl Analogs

A 2025 structure–activity relationship study on functionally substituted 1,3-dioxacycloalkanes demonstrated that 2-methyl-2-ethyl-4-chloromethyl-1,3-dioxolane exhibits clear antimicrobial activity against both Gram-positive and Gram-negative bacterial test cultures, with weak antifungal activity against Candida albicans at a minimum inhibitory concentration (MIC) of 100 μg/mL [1]. Crucially, the structurally analogous 2-methyl-2-ethyl-4-hydroxymethyl-1,3-dioxolane—differing only by replacement of –CH₂Cl with –CH₂OH—showed no comparable antimicrobial or antifungal properties under identical assay conditions [1]. This direct comparator evidence establishes that the chloromethyl group is the essential pharmacophoric element for bioactivity within this scaffold class.

Antimicrobial SAR
Head-to-head
Chloromethyl analog: active vs. Gram-positive and Gram-negative bacteria; MIC 100 μg/mL vs. C. albicans. Hydroxymethyl analog: no activity detected.
Supports antimicrobial screening context; chloromethyl group is key SAR determinant
In vitro screening; 2-methyl-2-ethyl-1,3-dioxolane scaffold; scaffold-specific review
antimicrobial structure-activity relationship chloromethyl Candida albicans

Class-Level Antifertility Activity: 4-Chloromethyl Dioxolanes vs. 2-Pentyl-1,3-Dioxolane

In a class-level study of chlorine-substituted dioxolanes, dithiolanes, and dithianes, Hirsch et al. (1975) demonstrated that 2-substituted-4-(chloromethyl)-1,3-dioxolanes possess male antifertility activity in rats when administered orally [1]. The presence of the 4-chloromethyl group (mimicking the α-chlorohydrin pharmacophore) was identified as essential for this activity. In a related study, 4-chloromethyl-2-methyl-2-pentyl-1,3-dioxolane (AY-22,352) induced complete sterility in hamsters at 37 mg/kg/day within 4 days of subcutaneous dosing . In contrast, the 2-pentyl-1,3-dioxolane lacking the 4-chloromethyl substituent (Compound X) showed no antifertility effect, confirming that the chloromethyl group is a prerequisite for this biological activity [2]. Although 4-(chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane (CAS 3418-18-6) was not directly tested in these assays, it belongs to the same 2-substituted-4-chloromethyl-1,3-dioxolane structural class and possesses the requisite chloromethyl pharmacophore.

Antifertility Class Evidence
Class-level
2-Substituted-4-chloromethyl-1,3-dioxolanes show male antifertility activity in rodent models. AY-22,352 benchmark: 37 mg/kg/day, sterility in 4 days (hamster).
Class-level SAR context; compound not directly tested in reported assays
α-Chlorohydrin mimetic scaffold; requires compound-specific validation
male antifertility chlorohydrin structure-activity relationship epididymal spermatozoa

Procurement-Driven Application Scenarios for 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane (CAS 3418-18-6)


Synthesis of 2-Bromomethyl-2-(4-chlorophenyl)-1,3-dioxolane as an Adrenoceptor Blocker Precursor

The 4-chlorophenyl-substituted 2-methyl-1,3-dioxolane scaffold is a direct precursor to 2-bromomethyl-2-(4-chlorophenyl)-1,3-dioxolane, a key intermediate for α- and β-adrenoceptor blockers. Microwave-assisted ketalization followed by selective bromination proceeds with 95% and 96% yields, respectively, and the 4-chlorophenyl group ensures ortho-lithiation at a practical 0 °C rather than −78 °C required for meta-chloro analogs [1][2]. Researchers synthesizing adrenoceptor ligand libraries should procure the 4-chlorophenyl variant specifically to benefit from this milder lithiation protocol.

Ortho-Functionalized Acetophenone Derivative Synthesis via Directed Ortho-Metalation

The 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane ketal (the immediate synthetic precursor to CAS 3418-18-6) undergoes regioselective ortho-lithiation with BuLi in THF at 0 °C, enabling subsequent trapping with diverse electrophiles (DMF, CO₂, iodine, etc.) to generate ortho-functionalized acetophenone derivatives [1]. Procuring the 4-chlorophenyl variant is essential for synthetic routes requiring predictable, single-regioisomer ortho-functionalization without the cryogenic cooling necessitated by meta-substituted aryl ketals.

Antimicrobial 1,3-Dioxolane Library Design Centered on the Chloromethyl Pharmacophore

Structure–activity relationship studies have established that the chloromethyl group at the 4-position of the dioxolane ring is the critical determinant of antimicrobial activity, while the corresponding hydroxymethyl analog is completely inactive [1]. Compound procurement for antimicrobial screening libraries should therefore exclude 4-hydroxymethyl or 4-unsubstituted dioxolanes and prioritize chloromethyl-bearing scaffolds such as CAS 3418-18-6, where the 4-chlorophenyl substituent at the 2-position offers an additional diversification vector for SAR exploration.

Male Contraceptive Research Using the α-Chlorohydrin Mimetic Scaffold

The class of 2-substituted-4-(chloromethyl)-1,3-dioxolanes has demonstrated male antifertility activity in rodent models, with the chloromethyl group serving as an α-chlorohydrin mimetic essential for activity [1][2]. The 2-(4-chlorophenyl)-2-methyl substitution pattern of CAS 3418-18-6 provides a distinct steric and electronic profile compared to the 2-methyl-2-pentyl analog AY-22,352, offering medicinal chemists an alternative lead scaffold for structure–activity optimization in non-hormonal male contraceptive development.

Application
Selection Property
Validation Focus
Adrenoceptor blocker precursor synthesis
4-Chlorophenyl ketal directing group
Ortho-lithiation regiochemistry and bromination step review
Ortho-functionalized acetophenone synthesis
Regioselective ortho-lithiation context
Single-regioisomer product confirmation
Antimicrobial SAR library studies
Chloromethyl pharmacophore context
MIC endpoint and scaffold SAR review
Male contraceptive candidate research
α-Chlorohydrin mimetic scaffold context
Model-response endpoint and SAR evaluation
Quote Request

Request a Quote for 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.